molecular formula C21H32O11 B7980104 beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI)

beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI)

Cat. No.: B7980104
M. Wt: 460.5 g/mol
InChI Key: FXRJPQKYPCUCSK-CWTTXOGJSA-N
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Description

Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI): is a derivative of beta-D-xylo-Hexofuranose, where the hydroxyl groups are esterified with propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) typically involves the esterification of beta-D-xylo-Hexofuranose with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the ester groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the propanoate groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Beta-D-xylo-Hexofuranose.

    Substitution: Beta-D-xylo-Hexofuranose derivatives with substituted groups.

Scientific Research Applications

Chemistry: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions due to its structural similarity to naturally occurring sugars.

Industry: In the industrial sector, beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) involves its interaction with specific enzymes and receptors in biological systems. The ester groups can be hydrolyzed by esterases, releasing beta-D-xylo-Hexofuranose, which can then participate in metabolic pathways. The compound’s molecular targets include carbohydrate-binding proteins and enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

    Beta-D-glucofuranose, pentapropanoate: Similar in structure but derived from glucose.

    Beta-D-xylo-Hexopyranose, pentapropanoate: Similar esterification but different ring structure (pyranose vs. furanose).

Uniqueness: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) is unique due to its specific esterification pattern and furanose ring structure, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-propanoyloxy-2-[(2R,3S,4R,5S)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12?,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJPQKYPCUCSK-CWTTXOGJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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